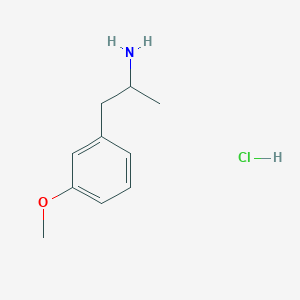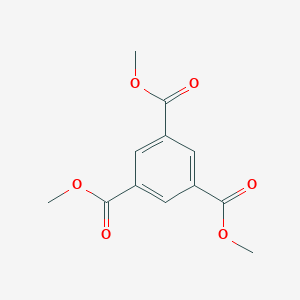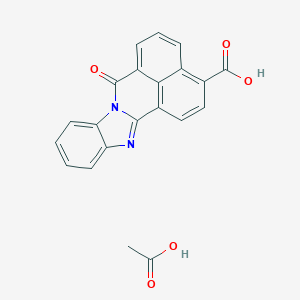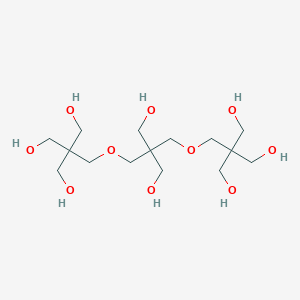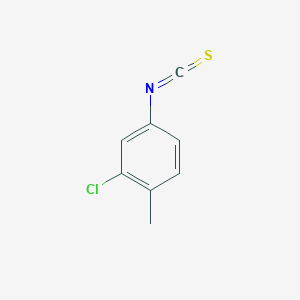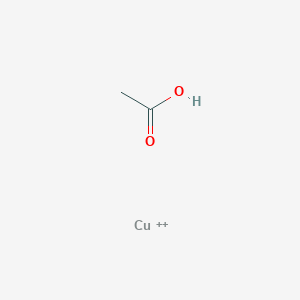
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are an important scaffold in heterocyclic chemistry and are part of the azaheterocycles family, which plays a significant role in medicinal chemistry .
Synthesis Analysis
The synthesis of related thiazole derivatives has been achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and provided high yields . Another related compound, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, was synthesized and crystallized in the monoclinic crystal system . Additionally, ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates were synthesized by alkylation, with their structures confirmed by various spectro-analytical techniques .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound similar to Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate, was characterized by crystallography and supported by Hirshfeld surface analysis, which revealed intermolecular interactions within the crystal . Density Functional Theory (DFT) calculations were performed to analyze the frontier molecular orbitals, indicating the presence of electrophilic sites around the oxygen atom .
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be diverse. For example, the photochemical reaction between ethyl 2-chlorothiazole-5-carboxylate and benzene did not yield a product, whereas the reaction with ethyl 2-iodothiazole-5-carboxylate produced ethyl 3-phenylisothiazole-4-carboxylate . This suggests that the halogen present on the thiazole ring can significantly influence the outcome of photochemical reactions.
Physical and Chemical Properties Analysis
Thiazole derivatives exhibit a range of physical and chemical properties. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorptions due to π→π* transitions and fluorescence, which suggests potential applications in materials science . The compounds also acted as singlet-oxygen sensitizers in photo-oxidation reactions .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives have been synthesized for structural and molecular studies. For instance, one derivative, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, has been synthesized and analyzed for its planar structure and molecular interactions (Hou, Zhou, He, & Li, 2009).
Chemical Synthesis and Analysis
- The compound has been used in various synthetic processes. For example, synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Photochemical Properties
- Research has been conducted on the photochemical reactions and photophysical properties of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate derivatives. These studies contribute to understanding the compound’s behavior under different light conditions and its potential applications in photoreactions (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Synthesis Techniques
- Improved methods for synthesizing derivatives, such as 2-bromo-thiazole-4-carboxylic acid from ethyl 2-amino-thiazole-4-carboxylate, have been developed, highlighting the compound's versatility in chemical synthesis (Zhou, 2009).
Biological Activity
- Some derivatives have been synthesized and studied for their cytotoxic activity, demonstrating the potential of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate in medicinal chemistry (Singh, Ansari, Lemiére, Jonckers, & Dommisse, 2002).
Molecular Interactions and Stability
- Derivatives of ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate have been studied for their molecular interactions, stability, and properties, contributing to our understanding of their potential applications in various scientific fields (Haroon, Khalid, Akhtar, Tahir, Khan, Saleem, & Jawaria, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazoles, the class of compounds to which it belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
It’s known that thiazole derivatives can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKIJGQXQOGHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569504 | |
| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate | |
CAS RN |
132089-36-2 | |
| Record name | Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


